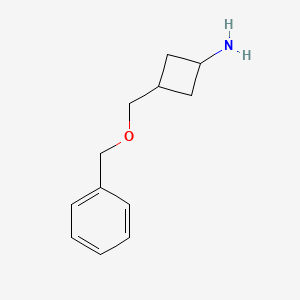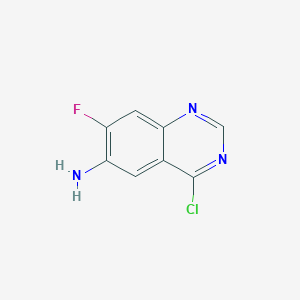
4-Chloro-7-fluoroquinazolin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-7-fluoroquinazolin-6-amine is a chemical compound with the molecular formula C8H5ClFN3 and a molecular weight of 197.6 g/mol . It is a derivative of quinazoline, a heterocyclic aromatic organic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-fluoroquinazolin-6-amine typically involves the reaction of 4-chloro-7-fluoroquinazoline with ammonia or an amine under specific conditions. One common method involves the nucleophilic substitution reaction of 4,7-dichloroquinazoline with ammonia or an amine in the presence of a base . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-7-fluoroquinazolin-6-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile such as an amine or hydroxyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include ammonia, primary amines, and secondary amines.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with ammonia yields 4-amino-7-fluoroquinazoline, while substitution with a hydroxyl group yields 4-hydroxy-7-fluoroquinazoline .
Applications De Recherche Scientifique
4-Chloro-7-fluoroquinazolin-6-amine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Chloro-7-fluoroquinazolin-6-amine involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their diverse biological activities . For example, some quinazoline derivatives inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, which is involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and is the basis for the use of quinazoline derivatives in cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-7-fluoroquinazolin-6-ol: This compound is similar to 4-Chloro-7-fluoroquinazolin-6-amine but has a hydroxyl group instead of an amino group.
4-Chloro-7-fluoroquinazoline: This is the parent compound from which this compound is derived.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the quinazoline ring enhances its reactivity and potential biological activities compared to other quinazoline derivatives .
Propriétés
Formule moléculaire |
C8H5ClFN3 |
|---|---|
Poids moléculaire |
197.60 g/mol |
Nom IUPAC |
4-chloro-7-fluoroquinazolin-6-amine |
InChI |
InChI=1S/C8H5ClFN3/c9-8-4-1-6(11)5(10)2-7(4)12-3-13-8/h1-3H,11H2 |
Clé InChI |
ZJEWIJQIYIKEFK-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1N)F)N=CN=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B15069906.png)
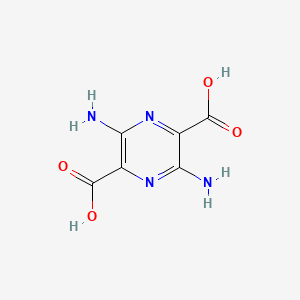
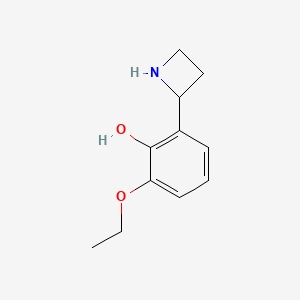
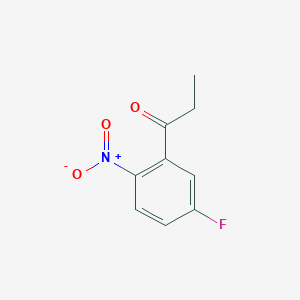

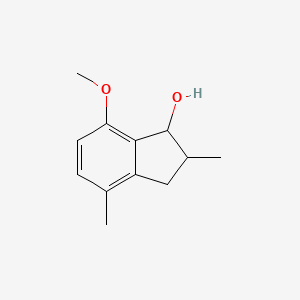
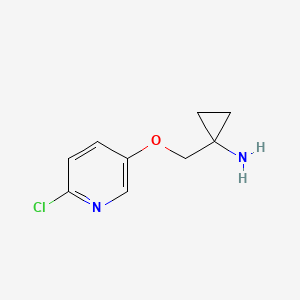
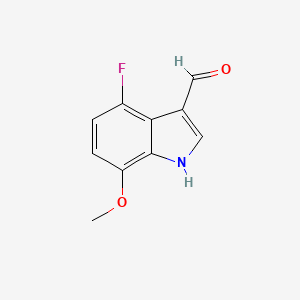
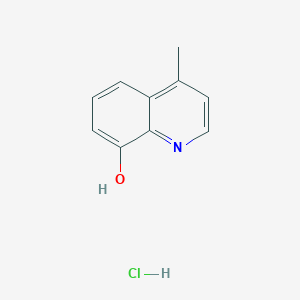
![[1,4]Thiazepino[5,6-b]indolizine](/img/structure/B15069963.png)
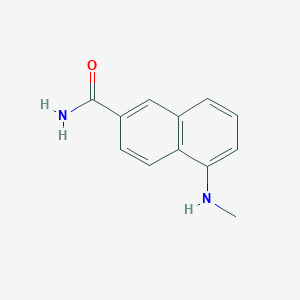
![7-methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15069975.png)
![3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B15069981.png)
